N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide
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Overview
Description
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Scientific Research Applications
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, such as in the development of new drugs.
Future Directions
Preparation Methods
The synthesis of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide typically involves the formation of the tetrazole ring followed by the attachment of the prop-2-ynamide group. One common method for synthesizing tetrazoles is the reaction of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium bisulfate as a heterogeneous catalyst . Another method involves the deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine .
Chemical Reactions Analysis
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the prop-2-ynamide group, resulting in different reduced forms of the compound.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide can be compared with other tetrazole-containing compounds, such as:
1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles: These compounds also exhibit biological activities but differ in their specific applications and properties.
3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones: These compounds are used in different contexts, such as antifungal applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]prop-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h1,3-7H,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSGVQGAWLVVIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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